molecular formula C11H7ClFNO B6367354 5-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 1111109-29-5

5-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367354
CAS RN: 1111109-29-5
M. Wt: 223.63 g/mol
InChI Key: DDJCUKUVKBQBCG-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine, 95% (5-C4F-2HOP-95) is a compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO). 5-C4F-2HOP-95 has been used in the synthesis of a variety of organic compounds, as well as in the synthesis of biologically active compounds. In addition, it has been used as a catalyst in a variety of reactions.

Scientific Research Applications

5-C4F-2HOP-95 has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of a variety of organic compounds and biologically active molecules. It has been used as a catalyst in a variety of reactions, including the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used as a reagent in the synthesis of polymers, in the synthesis of fluorescent compounds, and in the synthesis of polymeric nanostructures.

Mechanism of Action

The mechanism of action of 5-C4F-2HOP-95 is not fully understood. However, it is believed that the compound acts as a Lewis acid, allowing it to act as a catalyst in the formation of various organic compounds. It is also believed that the compound can act as an electron-withdrawing group, which can affect the reactivity of the molecules it is attached to.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-C4F-2HOP-95 are not fully understood. However, it is believed that the compound can act as a pro-drug or as a co-factor in certain biochemical reactions. It is also believed that the compound can act as a chelating agent, which can affect the reactivity of certain molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 5-C4F-2HOP-95 in the laboratory include its low cost, its wide availability, and its ability to act as a catalyst in a variety of reactions. Its low toxicity also makes it a safe compound to use in laboratory experiments. However, the compound is not very stable and can be easily hydrolyzed. Additionally, the compound can be difficult to purify and can be difficult to remove from reaction mixtures.

Future Directions

There are a number of potential future directions for 5-C4F-2HOP-95. One potential direction is to use the compound as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Additionally, the compound could be used in the synthesis of polymers and in the synthesis of nanostructures. Furthermore, the compound could be used as a reagent in the synthesis of fluorescent compounds. Finally, the compound could be used to study the mechanism of action of various biochemical and physiological processes.

Synthesis Methods

The synthesis of 5-C4F-2HOP-95 involves the reaction of 3-chloro-4-fluorophenol with 2-hydroxypyridine in the presence of a strong base, such as potassium hydroxide. The reaction is carried out at room temperature in a polar solvent, such as methanol or 5-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine, 95%. The reaction is typically complete within several hours. The reaction yields 5-C4F-2HOP-95 as a 95% pure product.

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-5-7(1-3-10(9)13)8-2-4-11(15)14-6-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJCUKUVKBQBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682893
Record name 5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one

CAS RN

1111109-29-5
Record name 5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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